molecular formula C15H18N2O8 B608832 Mal-PEG2-NHS ester CAS No. 1433997-01-3

Mal-PEG2-NHS ester

Cat. No.: B608832
CAS No.: 1433997-01-3
M. Wt: 354.32
InChI Key: KMEJZQCDHANYJV-UHFFFAOYSA-N
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Description

Mal-PEG2-NHS ester, also known as Maleimide-PEG2-NHS ester, is a heterobifunctional polyethylene glycol linker. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group reacts with thiol groups, while the NHS ester reacts with primary amines. This compound is widely used in bioconjugation and drug delivery systems due to its ability to link biomolecules with high specificity and efficiency .

Scientific Research Applications

Mal-PEG2-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins, peptides, and oligonucleotides for various biological assays.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Utilized in the production of biocompatible materials and surfaces .

Mechanism of Action

Target of Action

Mal-PEG2-NHS ester is a heterobifunctional crosslinker that primarily targets thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The compound contains a maleimide group and an NHS ester group . The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while the NHS ester reacts with primary amine groups at pH 710 . This interaction results in the formation of stable covalent bonds, enabling the connection of biomolecules with a thiol or amine group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the molecules it is used to modify. The compound’s primary function is to facilitate thecrosslinking of proteins or peptides . This can influence various biochemical pathways by altering protein structure, function, or interactions.

Pharmacokinetics

The compound’spolyethylene glycol (PEG) linker is known to enhance water solubility and stability , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of stable covalent bonds between molecules containing thiol or amine groups . This can lead to the creation of larger, modified molecules with altered properties. The PEGylation process can increase the solubility and stability of the modified molecules and suppress the non-specific binding of charged molecules to the modified surfaces .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound is sensitive to moisture and temperature . For optimal use, the material should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role, as the reactivity of the maleimide and NHS groups depends on the pH level .

Safety and Hazards

Mal-PEG2-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Mal-PEG2-NHS ester has been extensively used in the development of protein conjugates, where it is used to link PEG chains to proteins or peptides through covalent bonding . It is expected to continue to play a significant role in the field of bio-conjugation.

Biochemical Analysis

Biochemical Properties

Mal-PEG2-NHS ester plays a significant role in biochemical reactions. The NHS ester group can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group can react with a thiol group to form a covalent bond .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. This can influence cell function by modifying proteins and other biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with biomolecules. The NHS ester group can react with primary amines, while the maleimide group can react with thiols, leading to the formation of covalent bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could be due to the stability of the compound, its degradation over time, or long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NHS ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-NHS ester is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it particularly suitable for applications requiring precise bioconjugation and minimal steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJZQCDHANYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

357277-60-2
Record name Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357277-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433997-01-3
Record name Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1433997-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mal-PEG2-NHS ester
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